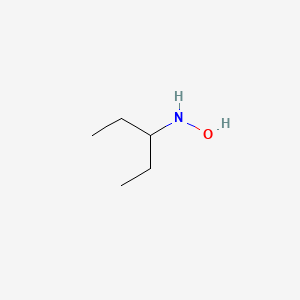
N-(pentan-3-yl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pentan-3-yl)hydroxylamine is an organic compound with the molecular formula C5H13NO. It features a carbon chain (pentane) with a hydroxyl (OH) group and a hydroxylamine (NOH) group attached to the third carbon atom. This compound is part of the hydroxylamine family, which is known for its diverse applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: A common method for synthesizing N-(pentan-3-yl)hydroxylamine involves the reaction of 3-pentanone (a ketone) with hydroxylamine. The reaction proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{COCH}_3 + \text{H}_2\text{NOH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{C(NOH)CH}_3 + \text{H}_2\text{O} ] This reaction typically requires mild acidic or basic conditions to facilitate the formation of the hydroxylamine.
Industrial Production Methods: This may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(pentan-3-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitroso compounds.
Reduction: Primary or secondary amines.
Substitution: Various substituted hydroxylamines depending on the reactants used.
Scientific Research Applications
N-(pentan-3-yl)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the formation of oximes and amides.
Biology: It is studied for its potential role in biochemical reactions, including enzyme inhibition and radical scavenging.
Medicine: Research is ongoing into its potential use as an antibacterial agent, particularly against drug-resistant bacteria.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism by which N-(pentan-3-yl)hydroxylamine exerts its effects involves its ability to act as a radical scavenger. It inhibits the bacterial ribonucleotide reductase enzyme, which is essential for DNA synthesis and repair. This inhibition disrupts bacterial proliferation, making it a potential antibacterial agent .
Comparison with Similar Compounds
Hydroxylamine (NH2OH): A simpler compound with similar reactivity but lacking the pentyl group.
N-methylhydroxylamine (CH3NHOH): Similar structure but with a methyl group instead of a pentyl group.
N-ethylhydroxylamine (C2H5NHOH): Similar structure but with an ethyl group instead of a pentyl group
Uniqueness: N-(pentan-3-yl)hydroxylamine is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the pentyl group can influence its solubility, stability, and interaction with other molecules, making it suitable for specific applications that simpler hydroxylamines may not be able to fulfill.
Properties
IUPAC Name |
N-pentan-3-ylhydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(4-2)6-7/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEFQYHCCMKEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2527940.png)
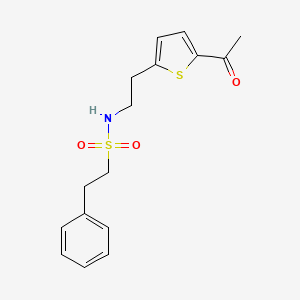
![1-[(3Ar,7aS)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2527946.png)
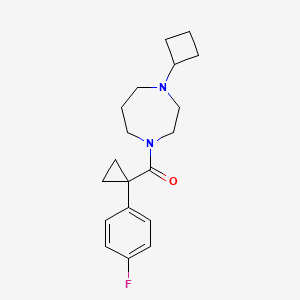
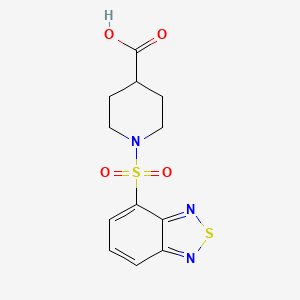
![2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2527949.png)

![N-[5,6-DIMETHYL-2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE](/img/structure/B2527953.png)
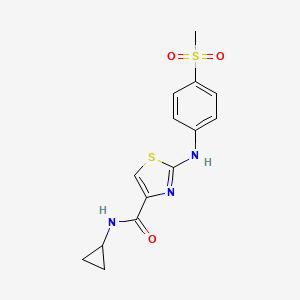
![N-(cyanomethyl)-2-[(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2527956.png)
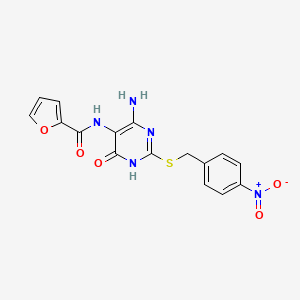
![5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2527958.png)
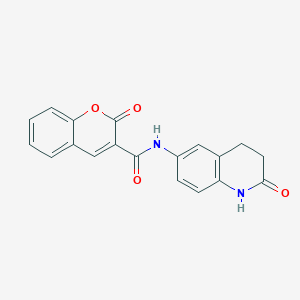
![1-[2-(ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine](/img/structure/B2527961.png)
